molecular formula C7H5BrFNO3 B2710846 4-Bromo-2-fluoro-5-nitrobenzyl alcohol CAS No. 1379332-76-9

4-Bromo-2-fluoro-5-nitrobenzyl alcohol

Cat. No.: B2710846
CAS No.: 1379332-76-9
M. Wt: 250.023
InChI Key: SWMDXXYDJXJIHX-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-nitrobenzyl alcohol is a synthetically derived aromatic compound distinguished by its dense and varied functionalization. The benzene (B151609) ring is substituted with a bromine atom, a fluorine atom, a nitro group, and a hydroxymethyl (benzyl alcohol) group. This unique combination of electron-withdrawing groups (nitro, halogens) and a versatile reactive handle (alcohol) makes it a valuable intermediate for organic synthesis. While not a widely studied end-product itself, its importance lies in its potential as a starting material for constructing more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1379332-76-9
Molecular Formula C₇H₅BrFNO₃
Molecular Weight 250.02 g/mol
MDL Number MFCD17168699

Note: Experimental data such as melting point and boiling point are not widely available in published literature, reflecting its status as a specialized synthesis intermediate.

Polyfunctionalized scaffolds are molecules that contain several distinct functional groups, offering multiple points for chemical modification. Benzyl (B1604629) alcohols, in particular, are a cornerstone of organic synthesis due to the reactivity of the hydroxymethyl group. researchgate.net This group can be easily oxidized to the corresponding benzaldehyde, a key precursor for forming carbon-carbon and carbon-nitrogen bonds, such as in the synthesis of Schiff bases. mdpi.comnih.govorganic-chemistry.org Furthermore, the alcohol can be converted into a good leaving group, facilitating nucleophilic substitution reactions.

When the benzyl alcohol motif is part of a polyfunctionalized aromatic ring, as in this compound, its synthetic utility is greatly enhanced. mq.edu.au The presence of other groups allows for a synthetic strategy where each functional group can be addressed in a specific order. For instance, the nitro group can be reduced to an amine, the halogens can be replaced via cross-coupling or nucleophilic aromatic substitution, and the alcohol can be oxidized or alkylated. This strategic layering of reactivity allows chemists to build complex, three-dimensional molecules from a relatively simple, pre-functionalized starting material. nih.gov

The study of halogenated and nitrated aromatic compounds is deeply rooted in the history of organic chemistry. britannica.com The nitration of aromatic compounds, a process that introduces a nitro group (-NO₂) onto an aromatic ring, has been a fundamental industrial process since the early 19th century. researchgate.netwikipedia.org Initially developed for the production of explosives like trinitrotoluene (TNT) and dyes, nitroaromatics are now recognized as crucial intermediates for synthesizing anilines (via reduction), which are precursors to a vast array of pharmaceuticals, polymers, and agrochemicals. wikipedia.orgnih.gov

Similarly, halogenated aromatic hydrocarbons, which contain one or more halogen atoms (F, Cl, Br, I) bonded to a benzene ring, have a long and complex history. researchgate.netiloencyclopaedia.org Their journey began with widespread use as solvents, insecticides (like DDT), and industrial fluids (like PCBs). iloencyclopaedia.org While the environmental persistence of some of these compounds has led to restrictions, the utility of aromatic halogenation in fine chemical synthesis remains indispensable. Halogen atoms are excellent leaving groups in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The specific placement of halogens on an aromatic ring is a key strategy for directing the synthesis of complex target molecules. youtube.com

Given that this compound is primarily a synthetic building block, its relevance is best understood through the research paradigms it is designed to serve. The convergence of a nitro group and two different halogens on the aromatic ring makes it a highly activated substrate for Nucleophilic Aromatic Substitution (SₙAr) reactions. The strong electron-withdrawing nature of the nitro group polarizes the ring, facilitating the attack of nucleophiles and the displacement of one of the halogen atoms. This is a key strategy for introducing amines, ethers, and other functionalities.

Furthermore, the compound is a candidate for applications in medicinal chemistry and materials science. Nitroaromatic compounds are explored for their bioreductive properties, where the low-oxygen environment of solid tumors (hypoxia) can selectively reduce the nitro group, activating a prodrug. nih.gov They are also used in developing fluorescent probes, where the nitro group acts as a fluorescence quencher that is removed upon reaction with a specific analyte, "turning on" the fluorescence. mdpi.comspectroscopyonline.com The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions , allowing for the attachment of complex carbon frameworks.

The primary objective of academic and industrial inquiry into compounds like this compound is to expand the toolbox of available chemical building blocks. nih.govupenn.edu The creation of novel, high-quality, and diverse reagents is a pragmatic strategy to accelerate drug discovery projects and improve the quality of candidate compounds. researchgate.netcsmres.co.ukosu.edu

The specific scope of research involving this molecule would focus on:

Selective Functionalization: Developing chemical methods to react one functional group on the molecule while leaving the others untouched. For example, selectively displacing the fluorine atom via an SₙAr reaction without affecting the bromine, or reducing the nitro group without altering the benzyl alcohol.

Scaffold Elaboration: Using the compound as a starting point for the synthesis of libraries of more complex molecules. Each functional group serves as an anchor point for diversification, allowing researchers to rapidly generate a wide range of related structures to test for biological activity or material properties.

Synthesis of High-Value Targets: Incorporating the 4-bromo-2-fluoro-5-nitrobenzyl scaffold into the synthesis of specific, high-value target molecules, such as kinase inhibitors or other pharmaceuticals where a substituted aromatic core is required.

In essence, the academic inquiry is not into the properties of this compound itself, but rather into its potential to facilitate the discovery and creation of new chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromo-2-fluoro-5-nitrophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMDXXYDJXJIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 4 Bromo 2 Fluoro 5 Nitrobenzyl Alcohol

Retrosynthetic Analysis of 4-Bromo-2-fluoro-5-nitrobenzyl alcohol

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. This is achieved by conceptually breaking bonds and converting functional groups in the reverse direction of the intended synthesis.

Strategic Disconnections and Transformational Pathways

The primary strategic disconnection for this compound involves the functional group interconversion (FGI) of the benzyl (B1604629) alcohol to a benzaldehyde. This is a logical step as the selective reduction of an aldehyde to an alcohol is a well-established and high-yielding transformation.

A subsequent disconnection involves the C-H bond of the aldehyde functional group, leading back to a methyl group. This suggests an oxidation of a toluene (B28343) derivative as a key step in the forward synthesis. The retrosynthetic pathway can be summarized as follows:

Target Molecule: this compound

Disconnection 1 (C-O bond of the alcohol): This leads to the precursor 4-bromo-2-fluoro-5-nitrobenzaldehyde (B1342177) . This transformation in the forward direction is a selective reduction of the aldehyde.

Disconnection 2 (C-H bond of the aldehyde): This points to 4-bromo-2-fluoro-5-nitrotoluene as the next precursor. The forward reaction is a benzylic oxidation of the methyl group.

Disconnection 3 (C-N bond of the nitro group): This suggests an electrophilic aromatic substitution (nitration) reaction on 4-bromo-2-fluorotoluene (B1265965) .

Disconnection 4 (C-Br bond): This leads to the commercially available starting material, 2-fluorotoluene (B1218778) , which would undergo bromination.

This retrosynthetic analysis provides a clear and logical pathway for the synthesis of this compound from readily available starting materials.

Precursor Synthesis and Functional Group Interconversions Leading to this compound

Following the roadmap laid out by the retrosynthetic analysis, the forward synthesis involves the sequential preparation of key intermediates.

Synthesis of Halogenated Nitrobenzene (B124822) Precursors

The synthesis begins with the bromination of 2-fluorotoluene. The directing effects of the fluorine (ortho, para-directing) and the methyl group (ortho, para-directing) will influence the position of the incoming bromine atom. To achieve the desired 4-bromo-2-fluorotoluene, careful control of reaction conditions is necessary. A common method for the bromination of activated aromatic rings is the use of bromine in the presence of a catalyst such as iron powder and iodine. prepchem.com

The subsequent step is the nitration of 4-bromo-2-fluorotoluene to introduce the nitro group at the 5-position. The directing effects of the existing substituents (fluoro, bromo, and methyl) must be considered. A mixture of nitric acid and sulfuric acid is the standard nitrating agent for such transformations. youtube.comcerritos.edu The conditions, such as temperature and reaction time, need to be optimized to favor the formation of the desired isomer and minimize the formation of byproducts.

The final precursor, 4-bromo-2-fluoro-5-nitrobenzaldehyde, is synthesized through the oxidation of the methyl group of 4-bromo-2-fluoro-5-nitrotoluene. This transformation can be challenging due to the presence of other sensitive functional groups. Various oxidizing agents can be employed, including manganese dioxide or chromic oxide. epa.govchemicalbook.com The choice of oxidant and reaction conditions is crucial to selectively oxidize the methyl group to an aldehyde without affecting the nitro group or the halogen substituents.

Selective Reduction Strategies for Nitrobenzaldehyde to Benzyl Alcohol Moieties

The final step in the synthesis is the selective reduction of the aldehyde group in 4-bromo-2-fluoro-5-nitrobenzaldehyde to the corresponding benzyl alcohol. This requires a chemoselective reducing agent that will not reduce the nitro group. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol (B129727) or ethanol (B145695). ncert.nic.in Catalytic hydrogenation can also be employed, but the catalyst and conditions must be carefully chosen to avoid reduction of the nitro group. researchgate.netfujifilm.comresearchgate.net For instance, certain palladium or gold-based catalysts have shown high selectivity for the reduction of aldehydes in the presence of nitro groups. researchgate.net

Optimization of Reaction Conditions for High-Yield Synthesis

To ensure an efficient and economically viable synthesis, the reaction conditions for each step must be optimized.

Catalyst Systems in Reduction and Halogenation Reactions

Halogenation: The bromination of 2-fluorotoluene is typically catalyzed by a Lewis acid. Iron filings or iron(III) bromide are commonly used. The catalyst polarizes the bromine molecule, making it a better electrophile for the aromatic substitution reaction. The optimization of this step would involve screening different Lewis acid catalysts and adjusting the catalyst loading and temperature to maximize the yield of the desired 4-bromo isomer.

Reduction: The selective reduction of 4-bromo-2-fluoro-5-nitrobenzaldehyde is a critical step. The choice of catalyst is paramount for achieving high chemoselectivity.

Catalyst SystemReducing AgentKey AdvantagesTypical Conditions
Sodium Borohydride (NaBH₄)ItselfMild, inexpensive, and readily available. ncert.nic.inMethanol or ethanol solvent, room temperature.
Gold Nanoparticles/NanorodsH₂ or transfer hydrogenation reagentsHigh selectivity for aldehyde reduction over nitro group. researchgate.netAqueous media, often with a promoter like pyridine. researchgate.net
Nickel-based catalysts (e.g., Ni(acac)₂)Hydrosilanes (e.g., PMHS)Effective for transfer hydrogenation with good chemoselectivity. rsc.orgMild conditions. rsc.org
Palladium on Carbon (Pd/C) with modifiersH₂Activity can be tuned with additives (e.g., ethylenediamine) to enhance selectivity. fujifilm.comControlled hydrogen pressure and temperature.

Optimization studies would involve screening these and other catalyst systems, as well as varying parameters such as solvent, temperature, pressure (for hydrogenations), and reaction time to maximize the yield and purity of this compound.

Solvent Effects on Reaction Efficacy and Selectivity

The choice of solvent is critical in the synthesis of this compound, particularly when using borane (B79455) as the reducing agent. Ethereal solvents are generally preferred for reactions involving borane complexes.

Tetrahydrofuran (THF): THF is the most common solvent for borane reductions. Borane is commercially available as a stable complex with THF (BH₃·THF), which is convenient to handle. jrfglobal.comharvard.edu THF effectively solubilizes both the borane complex and many organic substrates, facilitating a homogeneous reaction environment. Its relatively low boiling point also simplifies post-reaction workup and solvent removal.

Dimethyl Sulfide (B99878) (DMS): Borane-dimethyl sulfide complex (BH₃·SMe₂) is another stable and commercially available source of borane. It can be used in various aprotic solvents and may offer different reactivity profiles compared to BH₃·THF.

The selectivity of the reduction is inherently high with borane, and the choice between solvents like THF and DMS typically depends on factors such as substrate solubility, reaction scale, and desired reaction temperature. For the reduction of substituted benzoic acids, THF is a well-documented and effective solvent.

The following table summarizes the general effects of common solvents on the borane reduction of carboxylic acids:

SolventRole in ReactionSelectivity Impact
Tetrahydrofuran (THF) Forms a stable complex with borane, ensuring controlled reactivity. Good solubilizing agent for reactants.High selectivity for carboxylic acid reduction is maintained.
Dimethyl Sulfide (DMS) Forms a stable borane complex, often used for its higher concentration and stability.High selectivity for carboxylic acid reduction is maintained.
Ethers (e.g., Diethyl ether) Can also be used to form borane complexes and as a reaction medium.High selectivity is generally preserved.
Aprotic, non-ethereal solvents Less common for borane reductions due to potential side reactions or poor borane stability.May negatively impact selectivity and reaction efficiency.

Temperature and Pressure Parameters in Synthetic Protocols

Temperature and pressure are key parameters that influence the rate and outcome of the synthesis of this compound.

Temperature: The reduction of carboxylic acids with borane is typically conducted under mild temperature conditions. The reaction can be initiated at a lower temperature, such as 0 °C, to control the initial exothermic reaction, and then allowed to proceed at room temperature or with gentle heating to ensure completion. For the reduction of the structurally similar 4-bromo-2-fluorobenzoic acid, a temperature range of 0 °C to 85 °C has been reported. A similar range would likely be effective for the nitrated analogue, with the specific temperature being optimized to balance reaction rate and selectivity. Higher temperatures could potentially lead to side reactions, although borane's selectivity for the carboxylic acid group is generally robust.

Pressure: The reduction of carboxylic acids with borane is typically carried out at atmospheric pressure. The use of elevated pressure is not generally required for this type of transformation and would add unnecessary complexity to the experimental setup.

The table below outlines typical temperature and pressure parameters for the borane reduction of aromatic carboxylic acids.

ParameterTypical RangeRationale
Temperature 0 °C to Reflux (e.g., ~66°C for THF)Initial cooling controls exothermicity, followed by room temperature or heating to drive the reaction to completion.
Pressure AtmosphericSufficient for the reaction to proceed efficiently; elevated pressures are not necessary.

Stereoselective Synthesis Approaches (if applicable to chiral derivatives)

The compound this compound is an achiral molecule as it does not possess a stereocenter. Therefore, stereoselective synthesis is not applicable to the preparation of the compound itself.

While the target molecule is achiral, the synthesis of chiral derivatives of benzyl alcohols is a significant area of organic chemistry. researchgate.netresearchgate.netrsc.orgscirp.org Should a chiral center be introduced, for instance, by substitution at the benzylic carbon, enantioselective methods would be required. Such methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. However, based on available literature, specific chiral derivatives of this compound have not been a focus of synthetic efforts.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly chemical processes. Key considerations include atom economy and the use of benign solvents and reagents.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal atom economy is 100%, where all atoms from the reactants are incorporated into the final product.

For the proposed synthesis of this compound via the reduction of 4-bromo-2-fluoro-5-nitrobenzoic acid with borane (BH₃), the stoichiometric equation can be simplified as follows (ignoring the workup steps for calculation):

C₇H₃BrFNO₄ + BH₃ → C₇H₅BrFNO₂ + (BH₂OH) intermediates

3 RCOOH + BH₃·THF → (RCH₂O)₃B + THF + 3 H₂ (from the acidic proton) - this is an oversimplification. A more accurate representation involves the reaction of the acidic proton first, followed by reduction.

For the purpose of a simplified atom economy calculation based on the primary transformation of the organic molecule, we can consider the net conversion. The reduction of a carboxylic acid to an alcohol is inherently not 100% atom-economical due to the loss of an oxygen atom from the carboxylic acid and the incorporation of hydrogen atoms from the reducing agent.

Let's analyze the atom economy of the reduction step. The molecular weight of 4-bromo-2-fluoro-5-nitrobenzoic acid (C₇H₃BrFNO₄) is approximately 264.00 g/mol , and the molecular weight of this compound (C₇H₅BrFNO₂) is approximately 250.02 g/mol . In this transformation, there is a net addition of two hydrogen atoms and the loss of one oxygen atom. The byproducts from the borane reagent would be boric acid and its derivatives after workup.

The use of catalytic reduction methods, if applicable without reducing the nitro group, could offer higher atom economy. However, the chemoselectivity of borane makes it a practical choice despite the generation of stoichiometric boron-containing byproducts.

Utilization of Benign Solvents and Reagents

The selection of solvents and reagents plays a significant role in the environmental impact of a synthesis.

Solvents: While THF is an effective solvent for borane reductions, it is not considered a "green" solvent due to its potential to form peroxides and its environmental persistence. Research into greener alternatives for such reactions is ongoing. In some reduction reactions of nitro compounds, water has been explored as a green solvent. orientjchem.orgorientjchem.org However, the use of water with borane is not feasible due to the rapid hydrolysis of the reagent. The ideal green solvent would be non-toxic, biodegradable, and derived from renewable resources.

Reagents: Borane itself is a toxic and flammable gas, though its complexes with THF or DMS are more stable and safer to handle. Alternative, milder reducing agents are a focus of green chemistry research. For instance, catalytic hydrogenation is a very atom-economical method, but achieving selectivity for the carboxylic acid over the nitro group can be challenging and would require specialized catalysts. The development of catalytic systems that can perform this selective reduction under mild conditions would be a significant advancement in line with green chemistry principles. nih.gov

The following table provides a qualitative assessment of the "greenness" of the proposed synthetic method.

Green Chemistry PrincipleAssessment for Borane Reduction of 4-bromo-2-fluoro-5-nitrobenzoic acidPotential for Improvement
Atom Economy Moderate; stoichiometric boron byproducts are generated.Development of catalytic reduction methods that maintain chemoselectivity.
Use of Safer Solvents THF is effective but has environmental and safety concerns.Exploration of alternative, greener ethereal solvents or novel reaction media.
Use of Safer Reagents Borane complexes are manageable but the reagent itself is hazardous.Investigation of milder, less hazardous, and catalytic reducing agents.
Energy Efficiency Reactions are often run at or near room temperature, which is favorable.Optimization to ensure the lowest possible reaction temperature and shortest reaction time.

Reactivity Profiles and Transformation Pathways of 4 Bromo 2 Fluoro 5 Nitrobenzyl Alcohol

Reactions Involving the Hydroxyl Group

The primary alcohol functionality in 4-bromo-2-fluoro-5-nitrobenzyl alcohol is a key site for several important chemical transformations, including the formation of ethers and esters, oxidation to an aldehyde or carboxylic acid, and conversion to a benzylic halide for subsequent nucleophilic substitution.

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification. A common method for the synthesis of benzyl (B1604629) ethers is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, treatment of a similar compound, 3-bromo-4-fluorobenzyl alcohol, with potassium tert-butoxide followed by reaction with benzyl chloride yields the corresponding benzyl ether google.com. A similar strategy can be employed for this compound.

Reactant 1 Reactant 2 Base Product Reaction Type
This compoundAlkyl halide (e.g., CH₃I)Strong base (e.g., NaH)4-Bromo-2-fluoro-5-nitrobenzyl etherWilliamson Ether Synthesis
This compoundAcyl chloride (e.g., CH₃COCl)Base (e.g., Pyridine)4-Bromo-2-fluoro-5-nitrobenzyl esterEsterification

Esterification of the benzyl alcohol can be achieved by reacting it with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine. This reaction proceeds through the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the acylating agent.

Oxidation and Reduction Pathways of the Benzyl Alcohol Functionality

The benzyl alcohol can be oxidized to the corresponding aldehyde, 4-bromo-2-fluoro-5-nitrobenzaldehyde (B1342177), using a variety of mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this transformation to avoid over-oxidation to the carboxylic acid. The oxidation of a related compound, 4-bromobenzyl alcohol, to 4-bromobenzaldehyde (B125591) has been well-documented and can be achieved using reagents like 2-iodylbenzoic acid (IBX) or a catalytic amount of a transition metal complex orgsyn.org.

Conversely, while the benzyl alcohol functionality itself is already in a reduced state, the nitro group on the aromatic ring is susceptible to reduction. A variety of reducing agents can selectively reduce the nitro group to an amine, yielding 5-amino-4-bromo-2-fluorobenzyl alcohol. Common methods include catalytic hydrogenation using a palladium, platinum, or nickel catalyst, or the use of metals such as iron, tin, or zinc in the presence of an acid masterorganicchemistry.comsci-hub.st. This transformation is significant as it dramatically alters the electronic properties of the aromatic ring, converting a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group masterorganicchemistry.com.

Starting Material Reagent(s) Product Transformation
This compoundPCC or Dess-Martin periodinane4-Bromo-2-fluoro-5-nitrobenzaldehydeOxidation
This compoundH₂, Pd/C or Fe/HCl5-Amino-4-bromo-2-fluorobenzyl alcoholReduction of Nitro Group

Nucleophilic Substitution at the Benzylic Position

The hydroxyl group of this compound can be converted into a good leaving group to facilitate nucleophilic substitution at the benzylic carbon. A common strategy involves the conversion of the alcohol to the corresponding benzyl bromide or benzyl chloride. For example, 3-bromo-4-fluoro-benzyl alcohol can be converted to 3-bromo-4-fluoro-benzyl bromide using phosphorus tribromide, or to the corresponding benzyl chloride using thionyl chloride google.com. Once formed, the resulting 4-bromo-2-fluoro-5-nitrobenzyl halide is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles, such as cyanides, azides, and amines.

Reactions Involving the Aromatic Ring System

The substitution pattern on the aromatic ring of this compound, with the presence of a nitro group, a fluorine atom, and a bromine atom, allows for both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Studies (e.g., further nitration, halogenation)

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution due to the presence of the strongly electron-withdrawing nitro group. The fluorine and bromine atoms are also deactivating but are ortho-, para-directing. The hydroxymethyl group is a weak activating group and is also ortho-, para-directing.

When considering further electrophilic substitution, the directing effects of the existing substituents must be taken into account. The powerful deactivating and meta-directing nitro group will strongly disfavor substitution. However, if a reaction were to occur, the positions ortho and para to the activating hydroxymethyl group and the ortho- and para-directing halogens would be the most likely sites of attack, while avoiding the meta-directing influence of the nitro group. For a similar molecule, 2-bromo-5-fluoro-4-nitroaniline, the amino group, a strong activator, directs electrophilic substitution to the positions ortho and para to it .

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated and Brominated Positions

The presence of the strongly electron-withdrawing nitro group para to the fluorine atom and ortho to the bromine atom significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group libretexts.org.

Generally, in nucleophilic aromatic substitution, fluoride (B91410) is a better leaving group than bromide because the bond to the more electronegative fluorine atom is more polarized, making the carbon atom more susceptible to nucleophilic attack. The rate-determining step in many SNAr reactions is the initial attack of the nucleophile, which is facilitated by a more electrophilic carbon center youtube.com. The nitro group at the para position to the fluorine atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. Therefore, it is expected that the fluorine atom would be preferentially substituted over the bromine atom in SNAr reactions with nucleophiles such as amines, alkoxides, or thiolates.

Position Leaving Group Activating Group Relative Reactivity in SNAr
C2Fluorinepara-Nitro groupHigh
C4Bromineortho-Nitro groupModerate

Cross-Coupling Reactions at the Bromine Position

Cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom on this compound represents a prime site for such reactions.

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can be transformed into a variety of other nitrogen-containing moieties.

Exploitation of the Nitro Group in Condensation Reactions

The nitro group is a potent electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and adjacent functional groups. wikipedia.org While direct participation of the nitro group in condensation reactions typically involves its reduction to an amino group, which is then condensed, there are specific condensation reactions where the nitro group itself plays a key role, often by activating other parts of the molecule.

One of the most well-known condensation reactions involving aromatic nitro compounds is the Baeyer–Drewson indigo (B80030) synthesis , which starts with o-nitrobenzaldehyde and acetone. wikipedia.org Although this compound is a benzyl alcohol and not an aldehyde, it can be readily oxidized to the corresponding 4-bromo-2-fluoro-5-nitrobenzaldehyde. This aldehyde would be a suitable precursor for such condensation reactions. The strong electron-withdrawing nature of the nitro group, further enhanced by the bromo and fluoro substituents, would make the aldehydic proton more acidic and the carbonyl carbon more electrophilic, thus facilitating the condensation.

Another potential pathway involves the activation of the methyl group of the benzyl alcohol. While the primary alcohol itself is not directly involved in a condensation reaction in this context, its oxidation to an aldehyde is a critical preliminary step. The reactivity of the resulting aldehyde in condensation reactions is significantly influenced by the nitro group.

Furthermore, aromatic nitro compounds can undergo condensation with compounds containing active methylene (B1212753) groups. acs.orgacs.org For instance, the condensation of nitrobenzene (B124822) with arylacetonitriles has been reported. acs.org In the case of this compound (after oxidation to the aldehyde), the highly electrophilic aromatic ring, activated by the nitro group, could potentially undergo nucleophilic attack by carbanions generated from active methylene compounds, leading to condensation products.

The following table provides a hypothetical overview of potential condensation reactions of the corresponding aldehyde derived from this compound, based on known reactions of similar nitroaromatic compounds.

Reaction Type Reactant Potential Product Conditions
Indigo SynthesisAcetoneA substituted indigo dyeStrong base (e.g., NaOH)
Knoevenagel CondensationMalonic acidA substituted cinnamic acid derivativeBase (e.g., pyridine, piperidine)
Perkin ReactionAcetic anhydrideA substituted α,β-unsaturated carboxylic acidSodium acetate, heat

This table is illustrative and based on the general reactivity of nitrobenzaldehydes.

4 Bromo 2 Fluoro 5 Nitrobenzyl Alcohol As a Key Synthetic Intermediate for Advanced Architectures

Design and Synthesis of Functionalized Derivatives from 4-Bromo-2-fluoro-5-nitrobenzyl alcohol

The strategic arrangement of reactive sites on the this compound molecule makes it an ideal starting point for the synthesis of a wide array of functionalized derivatives. The alcohol moiety can be readily oxidized to an aldehyde or converted into various esters and ethers. The nitro group can be reduced to an amine, which then opens up possibilities for amide bond formation and the construction of nitrogen-containing heterocycles. Furthermore, the bromo and fluoro substituents can participate in a variety of cross-coupling and nucleophilic aromatic substitution reactions, allowing for the introduction of additional complexity.

Synthesis of Conformationally Restricted Analogues

The synthesis of molecules with well-defined three-dimensional structures is of paramount importance in drug discovery and materials science. This compound can serve as a precursor for generating conformationally restricted analogues of bioactive molecules.

One notable application is in the realm of light-induced cyclization reactions. The ortho-nitrobenzyl alcohol moiety is a well-known photolabile protecting group and can also participate in intramolecular cyclization reactions. For instance, a "photoclick" reaction, known as the light-induced primary amines and o-nitrobenzyl alcohols cyclization (PANAC), offers a robust method for creating cyclic structures. In a hypothetical application, the nitro group of this compound could be reduced to a primary amine. Subsequent intramolecular cyclization under photochemical conditions could then lead to the formation of a conformationally constrained heterocyclic scaffold. This strategy provides a versatile platform for creating diverse molecular libraries with potential applications in medicinal chemistry and chemical biology. nih.gov

Incorporation into Macrocyclic and Polycyclic Systems

Macrocycles and polycyclic systems are prevalent in many natural products and pharmaceuticals, often exhibiting high binding affinities and selectivities for their biological targets. The functional handles on this compound make it an attractive building block for the synthesis of these complex architectures.

The alcohol group can be used as a point of attachment to a larger molecular framework, for example, through esterification or etherification with a difunctional linker. Subsequent manipulation of the nitro and bromo groups can then be used to effect macrocyclization. For instance, after incorporation into a linear precursor, reduction of the nitro group to an amine, followed by an intramolecular nucleophilic aromatic substitution of the bromo or fluoro group, could be a viable strategy for ring closure. The development of efficient macrocyclization strategies is a continuous area of research, with a focus on overcoming challenges such as competing polymerization reactions. nih.gov

Application in Building Complex Organic Frameworks

The precise and predictable assembly of molecular building blocks into highly ordered, porous materials, such as metal-organic frameworks (MOFs) and organic cage compounds, is a rapidly advancing field. The defined geometry and multiple reactive sites of this compound make it a promising candidate for the construction of such complex organic frameworks.

Modular Synthesis Strategies Utilizing this compound

Modular synthesis, where pre-functionalized building blocks are assembled in a controlled manner, is a cornerstone of framework chemistry. This compound can be envisioned as a key module in the synthesis of organic cages. For example, the alcohol could be converted to a dialdehyde, which could then undergo condensation reactions with triamines to form imine-linked organic cages. The bromo, fluoro, and nitro functionalities would then be displayed on the exterior of the cage, offering sites for post-synthetic modification to tune the properties of the material. The synthesis of such complex structures often relies on high-throughput automated methods to rapidly screen different combinations of building blocks. greenawaylab.com

Precursor in Medicinal Chemistry Research for Scaffold Development

The development of novel molecular scaffolds is a central theme in medicinal chemistry, as it provides access to new areas of chemical space and opportunities for identifying new drug candidates. The structural features of this compound make it an attractive starting material for the synthesis of heterocyclic scaffolds, which are prevalent in many approved drugs. sigmaaldrich.com

A closely related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been successfully employed in the solid-phase synthesis of a variety of nitrogenous heterocycles. This suggests a similar synthetic utility for this compound. The general strategy would involve attaching the alcohol to a solid support, followed by reduction of the nitro group to an amine. This polymer-bound aminobenzyl alcohol could then undergo a series of cyclization and functionalization reactions to generate libraries of heterocyclic compounds. springerprofessional.deresearchgate.net This approach is highly amenable to combinatorial chemistry, allowing for the rapid generation of a diverse range of molecules for biological screening.

The table below summarizes the potential transformations of the functional groups present in this compound and their applications in the synthesis of advanced architectures.

Functional GroupPotential TransformationApplication Area
Benzyl (B1604629) Alcohol Oxidation to aldehyde/carboxylic acidLinker synthesis for MOFs, building blocks for organic cages
Esterification/EtherificationIncorporation into macrocyclic precursors
Attachment to solid supportSolid-phase synthesis of heterocyclic scaffolds
Nitro Group Reduction to primary amineAmide bond formation, synthesis of nitrogenous heterocycles
Participation in photoclick cyclizationSynthesis of conformationally restricted analogues
Bromo Group Nucleophilic aromatic substitutionMacrocyclization, scaffold functionalization
Cross-coupling reactionsLinker modification for MOFs
Fluoro Group Nucleophilic aromatic substitutionMacrocyclization, scaffold functionalization

Design Principles for Novel Benzyl Alcohol-Based Scaffolds

The design of novel molecular scaffolds from intermediates like this compound is guided by principles of medicinal chemistry and materials science, focusing on the creation of "privileged structures"—frameworks capable of interacting with multiple biological targets. unife.it The benzyl alcohol group itself is a critical starting point, serving as a versatile handle for a wide array of chemical transformations. wikipedia.org

Key design principles include:

Functional Group Handle: The primary alcohol (-CH₂OH) is the principal site for diversification. It can be readily converted into ethers, esters, amines, and other functional groups, allowing for the attachment of various side chains and the exploration of the surrounding chemical space. wikipedia.org

Modulation of Physicochemical Properties: The substituents on the aromatic ring—bromo, fluoro, and nitro groups—are not merely passive placeholders. They profoundly influence the electronic nature, lipophilicity, and steric profile of the scaffold. unife.it The strong electron-withdrawing effect of the nitro group, combined with the inductive effects of the halogens, deactivates the aromatic ring to certain reactions while directing others.

Three-Dimensional Orientation: The ultimate goal is to use the benzyl alcohol scaffold to present appended functional groups in a precise three-dimensional arrangement. This spatial orientation is critical for interaction with biological targets like enzyme active sites or receptors. The rigidity of the benzene (B151609) ring ensures that the substituents maintain a relatively fixed position relative to one another. unife.it

Metabolic Stability: The inclusion of a fluorine atom is a common strategy in drug design to enhance metabolic stability. nih.gov The carbon-fluorine bond is exceptionally strong and can block sites susceptible to metabolic oxidation, a key consideration when designing new bioactive compounds.

Table 1: Influence of Substituents on Benzyl Alcohol Scaffold Properties

Substituent Position Electronic Effect Key Influence on Scaffold Design
-CH₂OH 1 Neutral Primary reaction site for diversification (etherification, esterification, etc.).
-F 2 Inductive: Withdrawing; Resonance: Donating Enhances metabolic stability; modulates ring electronics.
-Br 4 Inductive: Withdrawing; Resonance: Donating Provides a site for cross-coupling reactions (e.g., Suzuki, Heck); increases lipophilicity.

Synthetic Routes to Bioactive Analogue Libraries (excluding biological activity assessment)

The generation of analogue libraries from this compound is essential for systematically exploring structure-activity relationships. The versatility of the benzyl alcohol functional group allows for several straightforward synthetic strategies to produce a diverse collection of compounds.

O-Alkylation (Ether Formation): The alcohol can be deprotonated with a suitable base, such as sodium hydride (NaH), to form a benzyloxide anion. This nucleophile can then react with a library of alkyl halides (R-X) to generate a diverse set of benzyl ethers. This method is fundamental for introducing a wide range of lipophilic or functionalized side chains.

Esterification: Reaction of the benzyl alcohol with a library of carboxylic acids, acid chlorides, or anhydrides under appropriate catalytic conditions (e.g., acid catalysis or in the presence of a coupling agent) yields a corresponding library of benzyl esters. Benzyl esters are common motifs in various chemical fields. wikipedia.org

Conversion to Benzyl Halide and Nucleophilic Substitution: A highly effective strategy for diversification involves converting the alcohol into a more reactive benzyl halide (e.g., a benzyl bromide, using reagents like phosphorus tribromide or N-bromosuccinimide/triphenylphosphine). This activated intermediate can then be subjected to substitution reactions with a vast array of nucleophiles, including amines, thiols, and azides, to create libraries of benzylamines, benzyl thioethers, and benzyl azides, respectively.

Modification of the Nitro Group: The nitro substituent offers a secondary point for diversification. It can be chemically reduced to an amino group (-NH₂). This newly introduced amine can then undergo a host of reactions, such as acylation, sulfonylation, or reductive amination, adding another layer of complexity and diversity to the analogue library. The reduction of nitroaromatics is a valuable transformation in the synthesis of agrochemicals and dyes. researchgate.net

Table 2: General Synthetic Strategies for Analogue Library Generation

Starting Material Reagent Type Reaction Type Resulting Functional Group
This compound Alkyl Halides (R-X) + Base Williamson Ether Synthesis Benzyl Ether (-CH₂-O-R)
This compound Carboxylic Acids (R-COOH) Fischer Esterification Benzyl Ester (-CH₂-O-CO-R)
This compound Brominating Agent (e.g., PBr₃) Halogenation Benzyl Bromide (-CH₂-Br)
4-Bromo-2-fluoro-5-nitrobenzyl bromide Amines, Thiols, Azides Nucleophilic Substitution Benzylamines, Thioethers, Azides

Role in Agrochemical Research as a Synthetic Precursor

Halogenated and nitrated aromatic compounds are classes of industrial chemicals widely used in the synthesis of diverse products, including a significant number of pesticides. researchgate.netnih.gov The specific combination of substituents on this compound makes it an attractive precursor in the field of agrochemical research. The introduction of halogen atoms into active ingredients has become a vital concept in the design of modern agrochemicals to optimize efficacy and environmental profiles. nih.gov

The utility of this compound in agrochemical synthesis stems from several factors:

Bioactive Moieties: The fluoro-nitro-aromatic motif is present in a number of commercial agrochemicals. The fluorine atom can increase the metabolic stability and binding affinity of a molecule, while the nitro group is a common feature in many pesticides. nih.gov

Pre-functionalized Core: The compound provides a ready-made, highly functionalized aromatic ring. Researchers can incorporate this entire substituted benzyl moiety into larger, more complex structures to screen for potential herbicidal, fungicidal, or insecticidal properties.

Synthetic Versatility: As detailed previously, the benzyl alcohol group allows for easy linkage to other molecular fragments through ether, ester, or amine bonds, which are common structural features in many classes of agrochemicals. Nitroaromatic compounds, including halogenated derivatives, serve as starting materials for a wide variety of pesticides. nih.gov

Cross-Coupling Potential: The presence of a bromine atom on the ring opens the possibility for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the formation of carbon-carbon or carbon-nitrogen bonds at this position, enabling the synthesis of highly complex and diverse molecular scaffolds that would be difficult to access otherwise.

The strategic importance of halogen substitution is well-documented, with a significant percentage of recently launched agrochemicals containing halogen atoms. researchgate.net Intermediates like this compound are therefore valuable tools for synthetic chemists aiming to develop the next generation of crop protection agents.

Advanced Spectroscopic and Spectrometric Characterization Techniques for 4 Bromo 2 Fluoro 5 Nitrobenzyl Alcohol in Research

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule and assessing its purity. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 4-Bromo-2-fluoro-5-nitrobenzyl alcohol (C₇H₅BrFNO₃), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. The presence of bromine is particularly noteworthy, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, leading to a characteristic isotopic pattern in the mass spectrum. The detection of this M and M+2 pattern, with an intensity ratio of approximately 1:1, provides strong evidence for the presence of a single bromine atom in the molecule.

In a research setting, HRMS would be used to confirm the successful synthesis of the target compound. The experimentally measured mass-to-charge ratio (m/z) of the molecular ion would be compared to the theoretically calculated value. A mass accuracy within a few parts per million (ppm) provides high confidence in the assigned molecular formula. Furthermore, the high resolution of the technique allows for the separation of the target compound's signal from those of potential impurities, making it an excellent method for purity assessment.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/z ([M+H]⁺)Observed m/zMass Accuracy (ppm)
C₇H₆⁷⁹BrFNO₃250.9560HypotheticalHypothetical
C₇H₆⁸¹BrFNO₃252.9540HypotheticalHypothetical

Note: The observed m/z and mass accuracy are hypothetical as specific experimental data is not publicly available. The calculated m/z is based on theoretical values.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the hydroxyl proton. The substitution pattern on the benzene (B151609) ring—with electron-withdrawing nitro and halogen groups and an electron-donating hydroxymethyl group—will significantly influence the chemical shifts of the aromatic protons. The two aromatic protons are in different chemical environments and are expected to appear as doublets due to coupling with the adjacent fluorine atom.

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached substituents. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature in ¹³C NMR.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-HHypotheticaldHypothetical
Ar-HHypotheticaldHypothetical
-CH₂-Hypotheticals-
-OHHypotheticals (broad)-

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-BrHypothetical
C-FHypothetical (with large ¹JCF)
C-NO₂Hypothetical
C-CH₂OHHypothetical
Aromatic CHHypothetical
Aromatic CHHypothetical
-CH₂OHHypothetical

Note: The chemical shifts and coupling constants are hypothetical as specific experimental data is not publicly available. Predictions are based on the analysis of similar substituted benzyl (B1604629) alcohols.

¹⁹F NMR and other Heteronuclear NMR Investigations

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will exhibit coupling to the adjacent aromatic protons, which can be observed in both the ¹H and ¹⁹F NMR spectra.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for determining the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In the case of this compound, COSY would be used to confirm the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated aromatic carbons by correlating their ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is a powerful tool for establishing the connectivity across quaternary carbons (like those bearing the bromo, fluoro, and nitro groups). For instance, correlations from the benzylic protons to the aromatic carbons would confirm the attachment of the hydroxymethyl group to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the through-space relationships between different protons in the molecule, which can be particularly useful in more complex structures.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

For this compound, the IR and Raman spectra are expected to show characteristic absorption bands for the hydroxyl (-OH) group, the nitro (-NO₂) group, the carbon-bromine (C-Br) bond, the carbon-fluorine (C-F) bond, and the aromatic ring. The O-H stretching vibration will appear as a broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-Br and C-F stretching vibrations will be found in the fingerprint region of the spectrum.

Table 4: Predicted IR and Raman Active Vibrational Modes for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
-OHO-H stretch3200-3600 (broad)
-NO₂Asymmetric stretch1500-1560
-NO₂Symmetric stretch1300-1370
Aromatic C=CC=C stretch1400-1600
C-FC-F stretch1000-1400
C-BrC-Br stretch500-600

Note: The predicted wavenumbers are based on typical ranges for these functional groups.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice.

For this compound, a single-crystal X-ray diffraction analysis would reveal the precise geometry of the benzene ring and the conformation of the hydroxymethyl group. It would also provide insights into the crystal packing, which is likely to be influenced by hydrogen bonding involving the hydroxyl group and potentially other intermolecular interactions such as halogen bonding (involving the bromine atom) and π-π stacking of the aromatic rings. While no experimental crystal structure has been reported in the public domain, the presence of these functional groups suggests a high likelihood of forming a well-ordered crystalline solid suitable for X-ray analysis.

Chiroptical Spectroscopy (if applicable to chiral derivatives/compounds)

Chiroptical spectroscopy is a specialized set of techniques used to investigate the three-dimensional structure of chiral molecules, which are molecules that are non-superimposable on their mirror images. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. The primary methods within chiroptical spectroscopy include Optical Rotatory Dispersion (ORD), Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD).

For the compound this compound, the parent molecule itself is achiral. It does not possess a stereocenter and therefore does not exhibit optical activity. As a result, chiroptical spectroscopic techniques are not applicable to the characterization of this compound in its native form.

The application of chiroptical spectroscopy would only become relevant if this compound were used as a precursor in the synthesis of new chiral compounds, where a stereocenter is introduced into the molecular structure. In such hypothetical cases, the resulting chiral derivatives could be characterized by techniques like CD and ORD to determine their enantiomeric purity and absolute configuration. For instance, if the benzylic alcohol were to undergo an enantioselective reaction, the resulting chiral products could be analyzed.

However, a review of the current scientific literature does not indicate published research focusing on the synthesis and chiroptical analysis of specific chiral derivatives of this compound. While the biocatalytic synthesis of other chiral alcohols is a well-established field, specific studies detailing the chiroptical properties of derivatives of this particular compound are not available. nih.gov Therefore, at present, this section is not applicable due to the achiral nature of the parent compound and the absence of research on its chiral derivatives.

Computational and Theoretical Chemistry Studies of 4 Bromo 2 Fluoro 5 Nitrobenzyl Alcohol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. These calculations provide insights into molecular orbitals, charge distribution, and reactivity. For a molecule like 4-bromo-2-fluoro-5-nitrobenzyl alcohol, with its multiple functional groups (bromo, fluoro, nitro, and alcohol), these calculations are crucial for predicting its chemical behavior.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE) is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov

For this compound, the electron-withdrawing nature of the nitro, fluoro, and bromo groups would be expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO would likely be localized on the benzene (B151609) ring and the oxygen of the alcohol group. DFT calculations would precisely determine the energies and spatial distributions of these orbitals.

Global reactivity descriptors can be derived from HOMO and LUMO energies, providing further insight. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge.

While specific values for this compound require dedicated computation, studies on similar substituted nitroaromatic compounds show that such analyses are powerful in predicting reactivity. researchgate.netresearchgate.net

Table 1: Illustrative Reactivity Descriptors (Theoretical) This table presents a hypothetical set of data that would be generated from a DFT calculation to illustrate the concept. These are not experimental values.

ParameterSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--8.50
LUMO EnergyELUMO--3.20
Energy GapΔEELUMO - EHOMO5.30
Electronegativityχ-(EHOMO + ELUMO)/25.85
Chemical Hardnessη(ELUMO - EHOMO)/22.65
Chemical SoftnessS1/η0.38
Electrophilicity Indexωχ2 / (2η)6.46

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP surface would likely show significant negative potential around the oxygen atoms of the nitro group and the hydroxyl group, making them sites for interaction with electrophiles or hydrogen bond donors. researchgate.net The hydrogen atom of the hydroxyl group and the regions near the halogen atoms (due to sigma-holes) would exhibit positive potential, indicating sites for nucleophilic attack. researchgate.net

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com These simulations provide a dynamic picture of molecular behavior and interactions with other molecules, such as solvents or biological macromolecules. mdpi.com

If this compound were being studied as a potential ligand for a protein, MD simulations would be crucial for understanding its binding mode, the stability of the protein-ligand complex, and the specific interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) that stabilize the binding. researchgate.netnih.gov The simulation would track the positions of all atoms over time, allowing for the calculation of binding free energies and the identification of key residues involved in the interaction. nih.gov

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, predict their products, and determine their feasibility by calculating the energies of reactants, products, and transition states. For this compound, one could investigate various reactions, such as the oxidation of the alcohol to an aldehyde or the nucleophilic substitution of one of the halogens.

By mapping the potential energy surface of a proposed reaction, researchers can identify the minimum energy path from reactants to products. The highest point along this path is the transition state, and its energy determines the activation energy of the reaction. Theoretical calculations can elucidate the geometry of these short-lived transition states, which are often difficult to study experimentally. Such studies are common for understanding the reactivity of substituted benzyl (B1604629) alcohols. cdnsciencepub.com

Conformation Analysis and Stereochemical Prediction

Due to the rotational freedom around the C-C and C-O single bonds, this compound can exist in various conformations. missouri.edu Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule. Quantum chemical calculations can determine the relative energies of different conformers by rotating the dihedral angles of interest. researchgate.net

For this molecule, key dihedral angles would be the one defining the orientation of the -CH₂OH group relative to the benzene ring and the one defining the orientation of the -OH group. The analysis would reveal the most energetically favorable conformation, which is often governed by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the alcohol's hydrogen and the adjacent fluorine atom. researchgate.net

Design of Novel Derivatives based on Computational Modeling

The insights gained from computational studies can guide the design of new molecules with enhanced properties. By understanding the structure-activity relationships of this compound, chemists can propose modifications to its structure to achieve specific goals, such as increasing its reactivity, improving its binding affinity to a biological target, or altering its electronic properties.

For example, if computational analysis reveals that the nitro group is crucial for a particular electronic property, derivatives could be designed with other electron-withdrawing groups to modulate that property. If MD simulations show that the alcohol group forms a critical hydrogen bond in a protein binding site, derivatives could be synthesized to optimize this interaction. This in silico design process significantly accelerates the discovery of new functional molecules by prioritizing the synthesis of the most promising candidates. umass.edu

Applications of 4 Bromo 2 Fluoro 5 Nitrobenzyl Alcohol in Specialized Research Domains

Utilization in Materials Science Research

4-Bromo-2-fluoro-5-nitrobenzyl alcohol is identified within chemical supplier catalogues as a building block for materials science applications. Its molecular structure, featuring a combination of a reactive benzyl (B1604629) alcohol group, a bromine atom, a fluorine atom, and a nitro group on an aromatic ring, suggests its potential as a versatile precursor for the synthesis of advanced materials. These functional groups offer multiple reaction sites for polymerization, cross-linking, and functionalization.

While specific research applications are not extensively detailed in publicly available literature, its classification points towards its prospective use in several key areas of materials science. The presence of electron-withdrawing groups (nitro and halogens) and a reactive alcohol moiety makes it a candidate for creating materials with specific electronic and optical properties.

Precursor for Optoelectronic Materials (e.g., OLEDs)

As a substituted aromatic compound, this compound is categorized as a potential intermediate for optical materials. The combination of fluorine and nitro groups can influence the electron-accepting and charge-transport properties of resulting molecules, which are critical characteristics for materials used in Organic Light-Emitting Diodes (OLEDs). However, specific studies detailing its direct incorporation into OLED device layers or its role as a direct precursor for specific emissive or charge-transport materials are not prominently documented in peer-reviewed research.

Monomer in Polymer Science for Functional Polymers

The compound is classified as a material building block for polymer science. The benzyl alcohol group can be readily converted to other functionalities or used directly in condensation polymerization reactions to form polyesters or polyethers. The bromo-, fluoro-, and nitro- substituents on the aromatic ring would then be incorporated as pendant groups along the polymer chain. These functional groups can impart specific properties to the resulting polymer, such as increased thermal stability, altered solubility, or a high refractive index. Despite this potential, detailed studies on the synthesis and characterization of specific functional polymers derived from this monomer are not widely reported.

Components in Electronic Materials Research

In the broader context of electronic materials, this compound is listed as a relevant chemical. Its highly functionalized nature suggests it could be a precursor for synthesizing components of dielectrics, semiconductors, or other specialized electronic materials. The polar nitro group and the halogen atoms can influence the dielectric constant and electronic properties of derivative materials. There is, however, a lack of specific published research demonstrating its direct application or performance in electronic components.

Role in Supramolecular Chemistry for Host-Guest Systems

Currently, there is no specific information available in scientific literature or patents that details the application of this compound in the field of supramolecular chemistry for the development of host-guest systems. The design of host molecules typically requires specific spatial arrangements and non-covalent interaction sites, and while this compound possesses potential hydrogen bond donors/acceptors and halogen bonding capabilities, its use in creating such architectures has not been documented.

Application in Sensing Technologies as a Probe or Reporter Molecule

The application of this compound as a probe or reporter molecule in sensing technologies is not described in the available research literature. While nitroaromatic compounds can sometimes exhibit fluorescence quenching or electrochemical activity useful for sensing, no studies have specifically leveraged this molecule for such purposes.

Contribution to Catalyst Design and Ligand Synthesis

Chemical suppliers categorize this compound as a potential reagent within the domain of catalyst and ligand synthesis. The benzyl alcohol can be modified, and the aromatic ring can be functionalized further to create more complex molecular structures. These structures could potentially serve as ligands that coordinate with metal centers to form catalysts. The electronic properties of the ligand, influenced by the fluorine, bromine, and nitro groups, could tune the activity and selectivity of the resulting catalyst. Nevertheless, specific examples of ligands or catalysts synthesized from this compound and their catalytic applications are not reported in the scientific literature.

Future Directions and Emerging Research Avenues for 4 Bromo 2 Fluoro 5 Nitrobenzyl Alcohol

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted aromatic compounds like 4-bromo-2-fluoro-5-nitrobenzyl alcohol often involves multi-step processes that can be resource-intensive and generate significant waste. fiveable.mersc.org Future research will likely focus on developing more efficient and environmentally benign synthetic strategies. Key areas of exploration could include:

Catalytic C-H Functionalization: Directing group-assisted C-H activation could enable the late-stage introduction of the bromo, fluoro, or nitro functionalities onto a simpler benzyl (B1604629) alcohol precursor. This would reduce the number of synthetic steps and improve atom economy.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety for hazardous reactions (such as nitration), and the potential for higher yields and purity. Developing a continuous flow synthesis for this compound could be a significant step towards sustainable production.

Biocatalysis: Employing enzymes for specific transformations, such as regioselective halogenation or oxidation, could offer a greener alternative to traditional chemical methods.

Synthetic StrategyPotential Advantages
Catalytic C-H FunctionalizationReduced step count, improved atom economy
Flow ChemistryEnhanced safety, higher yields, scalability
BiocatalysisHigh selectivity, mild reaction conditions, reduced environmental impact

Exploration of Unconventional Reactivity Patterns

The electronic and steric environment of this compound suggests intriguing, yet unexplored, reactivity. Future studies could delve into:

Photochemical Reactions: The ortho-nitrobenzyl moiety is a well-known photolabile protecting group. nih.govresearchgate.netwikipedia.org Irradiation with UV light can induce an intramolecular redox reaction, leading to the formation of a nitrosobenzaldehyde derivative. cdnsciencepub.com Investigating the photochemical behavior of this compound could unveil novel photoreactive properties, potentially useful in photolithography or as photocleavable linkers. nih.gov

Ortho-Quinone Methide Formation: The benzyl alcohol functionality, activated by the electron-withdrawing substituents, could potentially generate an ortho-quinone methide intermediate under specific conditions. This highly reactive species could participate in various cycloaddition and nucleophilic addition reactions, opening avenues for the synthesis of complex heterocyclic structures.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring makes it susceptible to SNAr reactions. The fluorine and bromine atoms could serve as leaving groups, allowing for the introduction of a wide range of nucleophiles to further functionalize the molecule.

Integration into Advanced Materials and Nanotechnology

The unique functional groups of this compound make it an attractive building block for advanced materials. umass.edu

Photosensitive Polymers: Incorporation of this molecule as a monomer or a pendant group in polymers could lead to the development of photo-responsive materials. researchgate.net Such materials could find applications in drug delivery systems, where the photocleavable nature of the nitrobenzyl group allows for the controlled release of therapeutic agents upon light exposure. nih.gov

Functional Coatings and Surfaces: The ability to undergo photochemical transformations makes this compound a candidate for modifying surfaces to create patterns with varying hydrophilicity or reactivity. This could be utilized in the fabrication of microarrays and biosensors. nih.gov

Metal-Organic Frameworks (MOFs): The hydroxymethyl group can be converted to a carboxylic acid, which can then act as a linker for the construction of MOFs. The bromo, fluoro, and nitro groups would decorate the pores of the MOF, potentially imparting specific catalytic or gas sorption properties.

Application AreaPotential Function of this compound
Photosensitive PolymersPhotolabile crosslinker or side chain for controlled degradation
Functional CoatingsPhoto-patterning of surfaces for microelectronics or biosensors
Metal-Organic FrameworksFunctionalized linker for catalysis or selective adsorption

Machine Learning and AI in Predicting Reactivity and Designing Derivatives

The complexity of predicting the reactivity and properties of polysubstituted aromatics makes this an ideal area for the application of machine learning (ML) and artificial intelligence (AI).

Predicting Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the outcome of novel transformations involving this compound. This could accelerate the discovery of new reactions and optimize existing synthetic routes.

Designing Novel Derivatives: AI algorithms can be used to design new derivatives of this compound with desired properties. For instance, models could predict the absorption wavelength for photochemical cleavage or the binding affinity to a specific biological target.

Computational Spectroscopy: Combining quantum chemical calculations with ML can aid in the interpretation of complex spectroscopic data (NMR, IR, etc.) for this molecule and its reaction products, facilitating their characterization.

Multidisciplinary Research Collaborations Leveraging this compound

The diverse potential applications of this compound necessitate a multidisciplinary research approach.

Medicinal Chemistry: The substituted benzyl alcohol motif is present in various biologically active molecules. researchgate.netrsc.org Collaborations with medicinal chemists and biologists could explore the potential of this compound derivatives as scaffolds for the development of new therapeutic agents. For instance, the nitro group can be reduced to an amine, a common functional group in many pharmaceuticals.

Materials Science: Joint efforts with materials scientists will be crucial for integrating this compound into functional devices and materials. This could involve polymer chemists, surface scientists, and nanotechnology experts. umass.eduacs.org

Computational Chemistry: Collaboration with computational chemists can provide deeper insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, guiding experimental design. nih.gov

Challenges and Opportunities in the Academic Research Landscape

While the future research avenues for this compound are promising, several challenges and opportunities exist within the academic research landscape.

Synthesis Complexity: The multi-step synthesis of polysubstituted benzenes can be challenging for academic labs with limited resources. fiveable.melibretexts.orgpressbooks.pub Developing simpler, more robust synthetic methods would be a significant enabler for further research.

Lack of Commercial Availability: The limited commercial availability of this specific compound may require researchers to synthesize it in-house, adding an initial hurdle to starting new research projects.

Funding and Collaboration: Securing funding for curiosity-driven research on a relatively unknown molecule can be challenging. Highlighting the potential for multidisciplinary applications can strengthen funding proposals. Building collaborative networks can also help overcome individual resource limitations.

Q & A

Q. What are the recommended laboratory synthesis methods for 4-bromo-2-fluoro-5-nitrobenzyl alcohol?

A common approach involves nitration of 4-bromo-2-fluorobenzyl alcohol. Protect the hydroxyl group (e.g., using trimethylsilyl chloride) to prevent oxidation during nitration. Use a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the para position relative to the bromine substituent, leveraging its strong directing effect. Deprotection with aqueous HCl yields the final product. Confirm regioselectivity via ¹H NMR and mass spectrometry .

Q. How is this compound characterized spectroscopically?

  • ¹H/¹³C NMR : Distinct splitting patterns arise from neighboring fluorine (spin-½) and bromine (quadrupolar effects). For example, the benzyl alcohol proton appears as a triplet due to coupling with fluorine.
  • FTIR : Confirm hydroxyl (3200–3500 cm⁻¹), nitro (1520–1350 cm⁻¹), and C-Br (600–500 cm⁻¹) stretches.
  • LC-MS : Verify molecular weight (e.g., [M+H]+ at m/z 264.98) and purity (>95% by HPLC) .

Q. What safety protocols are critical when handling this compound?

Refer to GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles), work in a fume hood, and store at –20°C in amber vials to prevent nitro group degradation. Neutralize waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational methods predict and resolve regioselectivity conflicts in nitration reactions?

Density Functional Theory (DFT) simulations calculate the electrophilic aromatic substitution (EAS) activation energies for potential nitration sites. For 4-bromo-2-fluorobenzyl alcohol, the bromine’s para-directing effect dominates over fluorine’s meta influence, favoring nitro group addition at position 5. Experimental validation via NOESY NMR or X-ray crystallography is recommended to confirm computational predictions .

Q. What strategies stabilize the nitro group during long-term storage?

The nitro group is prone to photolytic and thermal degradation. Store under inert gas (N₂/Ar) at –20°C with desiccants (silica gel). Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor decomposition via HPLC. Avoid contact with strong oxidizers (e.g., peroxides) to prevent unintended reactions .

Q. How can the nitro group be functionalized for downstream applications?

  • Reduction to amine : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl converts the nitro group to an amine, enabling amide coupling or diazotization.
  • Cross-coupling reactions : Suzuki-Miyaura coupling using the bromine substituent after nitro reduction. Monitor reaction progress via TLC (Rf shift) and characterize intermediates with ¹⁹F NMR to track fluorine environments .

Methodological Considerations

  • Synthetic Optimization : Vary nitration conditions (e.g., Ac₂O/HNO₃ vs. mixed acid) to improve yield.
  • Analytical Cross-Validation : Compare experimental NMR shifts with simulated spectra (e.g., ACD/Labs) to resolve structural ambiguities.
  • Stability Metrics : Quantify degradation kinetics using Arrhenius plots to predict shelf life under storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.